Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- is an organic compound with the molecular formula C15H13F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzene ring substituted with two methyl groups. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- typically involves the reaction of 1,3-dimethylbenzene with 4-(trifluoromethyl)phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this is less common due to the stability of the CF3 group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-: Unique due to the presence of both methyl and trifluoromethyl groups.
Benzene, 1,3-dimethyl-5-[4-(methyl)phenoxy]-: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Benzene, 1,3-dimethyl-5-[4-(chloromethyl)phenoxy]-: Contains a chloromethyl group instead of trifluoromethyl, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]- imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
630389-89-8 |
---|---|
Molecular Formula |
C15H13F3O |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H13F3O/c1-10-7-11(2)9-14(8-10)19-13-5-3-12(4-6-13)15(16,17)18/h3-9H,1-2H3 |
InChI Key |
PEACOMDHEUKJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.